molecular formula C64H104O30 B2666508 Huzhangoside D CAS No. 96315-53-6

Huzhangoside D

Cat. No. B2666508
CAS RN: 96315-53-6
M. Wt: 1353.506
InChI Key: PLQZZVHULIUSEV-JKSHWTMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huzhangoside D is a saponin compound isolated from various biological sources such as Clematis stans , Anemone rivularis , and Clematis tibetana . It has been found to show insecticidal activities against termites (Coptotermis homii) .


Molecular Structure Analysis

Huzhangoside D belongs to the class of compounds known as triterpene glycosides . Its molecular formula is C64H104O30 , and it has a molecular weight of 1352.661 . Detailed NMR data is available for further structural analysis .

Scientific Research Applications

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3/t25-,26-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQZZVHULIUSEV-FXDKWXKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H104O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019960
Record name Huzhangoside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Huzhangoside D

CAS RN

96315-53-6
Record name Hushangoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096315536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Huzhangoside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the potential therapeutic effect of Huzhangoside D on Knee Osteoarthritis (KOA), and what mechanisms are involved?

A1: Research suggests that Huzhangoside D may hold promise as a therapeutic agent for KOA. [] In a rat model of KOA, administration of Huzhangoside D demonstrated several beneficial effects, including:

  • Improved joint function: Huzhangoside D treatment enhanced weight-bearing capacity, indicating improved joint function recovery. []
  • Reduced structural damage: Histological analysis revealed that Huzhangoside D ameliorated structural damage in the knee joint, evidenced by decreased Mankin scores and increased cartilage thickness. []
  • Anti-inflammatory effects: Huzhangoside D downregulated pro-inflammatory cytokine levels (Tumor Necrosis Factor alpha, Interleukin-6, Interleukin-1β) while upregulating the anti-inflammatory cytokine Interleukin-10 in rat serum. []
  • Anti-apoptotic effects: Huzhangoside D treatment downregulated the apoptosis ratio of cartilage cells, suggesting a protective effect against cell death. []
  • Autophagy modulation: Huzhangoside D upregulated autophagy-related proteins (Beclin-1, ATG5, ATG7, and Light chain 3) and downregulated p62 levels, indicating enhanced autophagy activity. Additionally, it downregulated the AKT and mTOR signaling pathway activities, further supporting its role in autophagy modulation. []

Q2: Huzhangoside D is often mentioned in the context of the Clematis genus. What is the significance of this association?

A2: Huzhangoside D is a triterpenoid saponin found in various species of the Clematis genus. [, , , ] This compound has been identified as a significant constituent in these plants and is often used as a chemical marker for identification and classification within the Clematis genus. [, , ] The abundance of Huzhangoside D varies across different Clematis species and even within the same species depending on factors like harvest time and location. [] This variation emphasizes the importance of sourcing Clematis-derived traditional Chinese medicines from specific, well-defined origins to ensure consistent chemical profiles and therapeutic efficacy. [, ]

Q3: Besides its potential in KOA treatment, does Huzhangoside D exhibit other biological activities?

A3: Yes, Huzhangoside D has shown promising insecticidal activities. [] In laboratory studies, Huzhangoside D displayed toxicity against aphids (Aphis craccivora) and termites (Coptotermis homii), highlighting its potential for developing natural insecticide alternatives. []

Q4: What analytical techniques are commonly used to identify and quantify Huzhangoside D?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is widely employed for the identification and quantification of Huzhangoside D, particularly in complex mixtures like plant extracts. [, ] This method provides high sensitivity, precision, and accuracy, making it suitable for analyzing this compound in various matrices. []

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